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Benzene, (nonyloxy)-

Cat. No.: B3051861
CAS No.: 36588-31-5
M. Wt: 220.35 g/mol
InChI Key: GSGDTSDELPUTKU-UHFFFAOYSA-N
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Description

Contextualization within Aryl Alkyl Ethers Research

Aryl alkyl ethers represent a significant class of organic compounds characterized by an ether linkage (R-O-R') where at least one of the R groups is an aromatic ring (aryl) and the other is an alkyl group. This structural motif is prevalent in natural products, pharmaceuticals, materials science, and as intermediates in organic synthesis. Benzene (B151609), (nonyloxy)- fits squarely within this category, specifically as a phenyl ether with a long-chain (nonyl) alkyl substituent.

Research within the aryl alkyl ether domain encompasses a wide array of topics, including:

Synthesis Methodologies: Development of efficient and selective methods for forming the aryl-ether bond, such as variations of the Williamson ether synthesis, transition metal-catalyzed cross-coupling reactions, and C-O bond activation strategies researchgate.netacs.orgresearchgate.net.

Structure-Property Relationships: Investigating how variations in the aryl and alkyl substituents influence physical properties (e.g., solubility, boiling point, lipophilicity) and chemical reactivity.

Applications: Utilization as building blocks in the synthesis of complex molecules, as components in functional materials, or as model systems for studying chemical processes.

Benzene, (nonyloxy)-, with its relatively long, lipophilic nonyl chain attached to an aromatic core, serves as a representative example for studying the impact of alkyl chain length on the properties and reactivity of aryl ethers.

Significance in Contemporary Chemical Science

The significance of Benzene, (nonyloxy)- in contemporary chemical science stems from its fundamental structure and the potential it offers for investigation within several key areas:

Model Compound for Ether Chemistry: As a straightforward aryl alkyl ether, it can be employed as a model compound to study the general reactivity and properties of this functional group. Research into the cleavage of the C-O bond in aryl ethers, for instance, is an active area, with implications for biomass conversion and the synthesis of substituted aromatics researchgate.net.

Lipophilicity and Solubility Studies: The presence of the nonyl chain imparts significant lipophilicity, influencing its solubility in organic solvents and its potential interactions in non-polar environments. This characteristic is relevant for studies in areas such as formulation science, surfactant research (though Benzene, (nonyloxy)- itself is not a surfactant), and the design of molecules for specific solubility profiles.

Synthetic Intermediate: Like many aryl ethers, Benzene, (nonyloxy)- can potentially serve as a precursor or intermediate in the synthesis of more complex organic molecules. The phenyl ring can undergo electrophilic aromatic substitution, and the ether linkage can, under specific conditions, be cleaved or modified, allowing for further functionalization.

Materials Science Exploration: Aryl ethers with long alkyl chains can sometimes exhibit liquid crystalline properties or be incorporated into polymers to modify their physical characteristics, such as flexibility or thermal stability. While specific applications for Benzene, (nonyloxy)- in this regard are not widely documented in the provided snippets, its structure suggests potential for such investigations.

Scope and Research Imperatives

The current research landscape concerning Benzene, (nonyloxy)- appears to be primarily focused on its identification, synthesis, and basic characterization, often within broader studies of aryl alkyl ethers or as a reference compound. The scope of research can be further expanded by focusing on several key imperatives:

Detailed Physicochemical Characterization: While basic properties like molecular formula and weight are established, comprehensive data on its melting point, boiling point under various pressures, density, viscosity, and spectral data (NMR, IR, Mass Spectrometry) would be beneficial for its precise characterization and use in research.

Exploration of Reactivity: Investigating the specific reactivity of Benzene, (nonyloxy)- under various reaction conditions is crucial. This includes studying its behavior in C-O bond cleavage reactions, electrophilic aromatic substitution on the phenyl ring, and potential reactions involving the alkyl chain. Understanding its reactivity profile will unlock its potential as a synthetic intermediate.

Application-Oriented Research: Identifying and developing specific applications would significantly enhance its significance. This could involve exploring its utility as a solvent for specific processes, as a component in new materials, or as a probe molecule in biochemical or chemical studies, particularly leveraging its lipophilic nature.

Comparative Studies: Conducting comparative studies with other aryl alkyl ethers of varying alkyl chain lengths or with different substituents on the phenyl ring would provide valuable insights into structure-activity and structure-property relationships.

By addressing these research imperatives, the role and utility of Benzene, (nonyloxy)- in advanced chemical research can be more fully realized.

Compound Information Table

PropertyValueNotes
Chemical Name Benzene, (nonyloxy)-
Synonyms Nonyloxybenzene, Phenyl nonyl ether, 1-phenoxynonane
CAS Number 36588-31-5 (also cited as 1443327-14-7)
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol Computed value.
LogP (octanol/water) 4.816Indicates high lipophilicity.
PSA (Polar Surface Area) 9.230 ŲIndicates low polarity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B3051861 Benzene, (nonyloxy)- CAS No. 36588-31-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36588-31-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

nonoxybenzene

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3

InChI Key

GSGDTSDELPUTKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzene, Nonyloxy and Its Derivatives

Aromatic Ring Modification Strategies

Electrophilic Aromatic Substitution Patterns

The nonyloxy group attached to the benzene (B151609) ring is an activating and ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions. This directing effect stems from the electron-donating resonance effect of the oxygen atom, which increases electron density at the ortho and para positions of the benzene ring. This stabilization of the carbocation intermediates formed during EAS makes these positions more susceptible to electrophilic attack brainly.comjove.commasterorganicchemistry.comdoubtnut.combyjus.commasterorganicchemistry.commasterorganicchemistry.comsavemyexams.com.

While specific detailed research findings on the EAS of 1-nonyloxybenzene itself are not extensively detailed in the provided search results, the general principles of alkoxybenzene EAS apply. For instance, nitration or halogenation of 1-nonyloxybenzene would be expected to yield a mixture of ortho and para substituted products, with the para isomer often predominating due to reduced steric hindrance from the long nonyloxy chain.

Typical EAS Reactions Applicable to Nonyloxybenzene:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro (-NO2) group.

Halogenation: Reaction with halogens (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3, FeCl3) to introduce a halogen atom.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce an acyl group (-COR). This reaction is particularly useful as the acyl group is deactivating, preventing further substitution on the product sigmaaldrich.comlibretexts.orgwikipedia.orglibretexts.org.

Friedel-Crafts Alkylation: Reaction with an alkyl halide or alkene in the presence of a Lewis acid catalyst to introduce an alkyl group. However, this reaction is prone to polysubstitution and carbocation rearrangements, making Friedel-Crafts acylation often preferable for controlled substitution libretexts.orgwikipedia.orglibretexts.orgsavemyexams.com.

Directed Ortho-Metalation in Substituted Nonyloxybenzenes

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In this process, a "Directing Metalation Group" (DMG) coordinates with an organolithium base (such as n-butyllithium), directing deprotonation specifically to the ortho position wikipedia.orgorganic-chemistry.orguwindsor.caharvard.edufishersci.ityoutube.com. The alkoxy group, including the nonyloxy moiety, can act as a DMG due to the lone pairs on the oxygen atom, which can chelate with the lithium cation. This coordination enhances the kinetic acidity of the ortho protons, facilitating their removal by strong bases like n-butyllithium wikipedia.orguwindsor.caharvard.eduyoutube.com.

Following deprotonation, the resulting aryllithium intermediate can be quenched with various electrophiles, allowing for the introduction of diverse functional groups exclusively at the ortho position. This method offers superior regioselectivity compared to standard EAS, which typically yields a mixture of ortho and para products wikipedia.orgorganic-chemistry.org.

General DoM Procedure:

Treatment of the nonyloxybenzene derivative with a strong organolithium base (e.g., n-butyllithium, sec-butyllithium, or a superbase like LICKOR) in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C).

The resulting ortho-lithiated intermediate is then reacted with an electrophile (e.g., alkyl halides, CO2, halogens).

Stereoselective Synthesis of Chiral Nonyloxybenzene Derivatives

Benzene, (nonyloxy)- itself is achiral. However, chiral derivatives can be synthesized by incorporating a chiral center either into the nonyl chain or onto the benzene ring, or by employing chiral reagents or catalysts during the synthesis.

Methods for achieving stereoselectivity in the synthesis of aryl ethers, which would be applicable to nonyloxybenzene derivatives, include:

Mitsunobu Reaction with Chiral Alcohols: The Mitsunobu reaction allows for the coupling of alcohols with nucleophiles (like phenols) with complete inversion of configuration at the alcohol's stereocenter. If a chiral nonyl alcohol is used, this can lead to chiral nonyloxybenzene derivatives researchgate.net.

Asymmetric Alkylation of Phenols: While not directly forming the nonyloxybenzene in one step, asymmetric alkylation of substituted phenols with chiral alkylating agents, or using chiral catalysts, can introduce stereochemistry into the alkyl ether chain.

Chiral Auxiliary or Catalyst Mediated Ether Formation: Employing chiral ligands with metal catalysts or using chiral phase-transfer catalysts during the Williamson ether synthesis could potentially induce enantioselectivity.

Functionalization of Chiral Precursors: Starting with a benzene derivative that already possesses a chiral substituent, and then introducing the nonyloxy group, would also yield chiral nonyloxybenzene derivatives.

Research in asymmetric synthesis of aryl ethers often focuses on creating chiral centers adjacent to the ether linkage or within the alkyl chain. For example, the stereoselective synthesis of chiral tertiary alkyl-aryl ethers has been reported using nickel-catalyzed cross-electrophile coupling rsc.org, and similar strategies could be adapted for nonyloxybenzene derivatives if a chiral center is desired within the nonyl chain.

Green Chemistry Principles in Nonyloxybenzene Synthesis

The synthesis of nonyloxybenzene and its derivatives can be approached with green chemistry principles in mind, aiming to reduce environmental impact and improve safety and efficiency.

Catalytic Williamson Ether Synthesis (CWES): Advanced catalytic methods for Williamson ether synthesis have been developed that operate at high temperatures (>300 °C) using weak alkylating agents like alcohols and carboxylic acid esters, thereby avoiding salt production and the use of hazardous alkyl halides researchgate.netcapes.gov.bracs.orgresearcher.life. This approach is particularly suited for producing industrially relevant alkyl aryl ethers.

Solvent-Free or Reduced Solvent Reactions: Microwave-assisted synthesis can often reduce reaction times and solvent usage, contributing to greener processes.

Use of Greener Solvents: While traditional methods might use solvents like DMF or THF, exploring greener alternatives like ethanol (B145695) or water (where feasible) or even ionic liquids could be beneficial. For example, ionic liquids have been explored in various synthetic applications, including as environmentally friendly reaction media nih.govscientific.net.

Atom Economy: Optimizing reactions to maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. The Williamson ether synthesis, when using alcohols as alkylating agents, can be more atom-economical than using alkyl halides, which produce halide salts as byproducts.

General Synthesis of Benzene, (nonyloxy)-:

The most common and straightforward method for synthesizing 1-nonyloxybenzene is the Williamson ether synthesis . This involves the reaction of phenol (B47542) (or its deprotonated form, phenoxide) with a nonyl halide, typically 1-bromononane (B48978) or 1-iodononane (B46442), in the presence of a base.

Reaction Scheme (Williamson Ether Synthesis):

Phenol + Base → Phenoxide Ion Phenoxide Ion + 1-Halononane → Benzene, (nonyloxy)- + Halide Salt

A typical procedure involves reacting phenol with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of 1-bromononane rsc.org.

Example Procedure: Phenol is deprotonated using potassium carbonate in DMF, and then 1-bromononane is added. The reaction mixture is heated, often at moderate temperatures (e.g., 60-100 °C), until the reaction is complete. The product is then isolated and purified, typically by extraction and distillation or chromatography.

Data Table: Typical Synthesis Conditions for 1-Nonyloxybenzene via Williamson Ether Synthesis

ReactantsBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Phenol, 1-BromononaneK2CO3DMF60-1006-2480-95 rsc.org
Phenol, 1-IodononaneNaHTHF25-602-885-95 wikipedia.org
Phenol, 1-BromononaneNaOH/KOHEthanolReflux4-1275-90 wikipedia.org

Note: Specific conditions and yields can vary based on the exact reagents, solvent, and work-up procedures.

Compound Names Table:

Common NameIUPAC Name
Benzene, (nonyloxy)-1-Nonyloxybenzene
PhenolHydroxybenzene
1-BromononaneNonyl bromide
1-IodononaneNonyl iodide
n-Butyllithiumn-BuLi
TrimethylsilylTMS
Diethyl etherEt2O
TetrahydrofuranTHF
DimethylformamideDMF
Potassium carbonateK2CO3
Sodium hydrideNaH
Lithium diisopropylamideLDA
Anisole (B1667542)Methoxybenzene
Nonyl phenyl ether1-Nonyloxybenzene

Advanced Spectroscopic and Structural Elucidation of Benzene, Nonyloxy Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For Benzene (B151609), (nonyloxy)-, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are invaluable for assigning the chemical shifts of each proton and carbon atom, thus confirming the molecular structure.

Given the structure of Benzene, (nonyloxy)-, the proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the nonyl chain. The protons on the carbon adjacent to the ether oxygen (α-protons) are deshielded and would appear at a higher chemical shift, typically in the range of 3.9-4.0 ppm. The aromatic protons would resonate in the region of 6.8-7.3 ppm. The remaining protons of the nonyl chain would appear as a complex set of multiplets in the upfield region of the spectrum, between approximately 0.8 and 1.8 ppm.

The carbon-13 (¹³C) NMR spectrum would similarly provide characteristic signals. The carbon atom of the benzene ring attached to the oxygen (ipso-carbon) would be found significantly downfield, around 159 ppm. The other aromatic carbons would appear between 114 and 129 ppm. The aliphatic carbon attached to the oxygen (Cα) would resonate at approximately 68 ppm, while the terminal methyl carbon of the nonyl group would be the most shielded, appearing at around 14 ppm.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho)6.9114
Aromatic (meta)7.2129
Aromatic (para)6.8120
Aromatic (ipso)-159
-OCH₂-3.968
-(CH₂)₇-1.2-1.822-32
-CH₃0.914

Note: The chemical shifts are predicted based on typical values for similar alkyl phenyl ethers.

To unambiguously assign all proton and carbon signals, especially within the overlapping aliphatic region of the nonyl chain, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For Benzene, (nonyloxy)-, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the nonyl chain, allowing for a sequential walk along the aliphatic backbone. For instance, the triplet of the -OCH₂- protons would show a correlation to the multiplet of the adjacent methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the nonyl chain to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be observed between the -OCH₂- protons and the ipso-carbon of the benzene ring, confirming the ether linkage.

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid state. For Benzene, (nonyloxy)-, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the most common ssNMR experiment. This technique can reveal the presence of different crystalline forms (polymorphism) or amorphous content by observing differences in chemical shifts and linewidths. In the solid state, molecules are in a more rigid environment, which can lead to a broadening of the NMR signals. Magic angle spinning is used to average out these anisotropic interactions and produce sharper lines. The chemical shifts observed in the solid state are generally similar to those in solution but can be influenced by crystal packing effects.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

The electron ionization (EI) mass spectrum of Benzene, (nonyloxy)- would be expected to show a molecular ion peak ([M]⁺) at m/z 220, corresponding to its molecular weight. Aromatic ethers are known to produce a prominent molecular ion due to the stability of the benzene ring.

The fragmentation of Benzene, (nonyloxy)- would likely proceed through several characteristic pathways for aromatic ethers. A common fragmentation is the cleavage of the alkyl C-O bond, leading to the loss of the nonyl radical and the formation of a phenoxy cation at m/z 93. Another significant fragmentation pathway involves the cleavage of the bond beta to the aromatic ring, which can lead to a resonance-stabilized ion. Rearrangement reactions, such as the McLafferty rearrangement, are also possible, especially in longer alkyl chains, which could lead to the formation of a phenol (B47542) radical cation at m/z 94.

m/z Proposed Fragment Fragmentation Pathway
220[C₁₅H₂₄O]⁺Molecular Ion
107[C₇H₇O]⁺Cleavage of the C-O bond with H-rearrangement
94[C₆H₆O]⁺McLafferty Rearrangement
93[C₆H₅O]⁺Cleavage of the alkyl C-O bond
77[C₆H₅]⁺Loss of the nonyloxy radical

Note: The fragmentation pattern is predicted based on the general behavior of long-chain alkyl phenyl ethers.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For Benzene, (nonyloxy)-, HRMS would be able to distinguish its molecular formula, C₁₅H₂₄O (calculated exact mass: 220.1827), from other isobaric compounds with the same nominal mass. This high accuracy is crucial for confirming the identity of the molecular ion and its fragments.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of Benzene, (nonyloxy)-), which is then fragmented, and the resulting product ions are analyzed. This technique provides more detailed structural information than a standard mass spectrum. An MS/MS experiment on the [M]⁺ ion of Benzene, (nonyloxy)- would allow for the detailed study of its fragmentation pathways, helping to confirm the connectivity of the nonyl chain and its attachment to the phenyl group via the ether linkage. For instance, the fragmentation of the m/z 220 precursor ion would be expected to produce the characteristic fragment ions at m/z 93 and 94, confirming the presence of the phenoxy group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of Benzene, (nonyloxy)- would show characteristic absorption bands. A strong, sharp band corresponding to the C-O-C asymmetric stretching of the aryl-alkyl ether would be expected in the region of 1240-1260 cm⁻¹. Another band for the symmetric C-O-C stretch would appear around 1030-1050 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of Benzene, (nonyloxy)-, the symmetric vibrations of the benzene ring would be particularly prominent. The aromatic C-H stretching and C=C stretching bands would also be visible. The aliphatic C-H stretching and bending modes of the nonyl chain would also be present. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds, making the combination of both techniques a powerful tool for functional group analysis.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3030-31003030-3100
Aliphatic C-H Stretch2850-29602850-2960
Aromatic C=C Stretch1500-16001500-1600
Asymmetric C-O-C Stretch1240-1260Weak
Symmetric C-O-C Stretch1030-1050Present

Note: The vibrational frequencies are based on characteristic values for aryl-alkyl ethers.

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline and Mesophase Structures

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing a beam of monochromatic X-rays onto a single, well-ordered crystal. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the exact arrangement of atoms within the crystal's unit cell can be mapped out. carleton.edu

For a molecule like "Benzene, (nonyloxy)-", a single crystal XRD study would reveal:

Molecular Conformation: The precise geometry of the molecule in the solid state, including the torsion angles of the nonyloxy chain and its orientation relative to the benzene ring.

Bond Lengths and Angles: Accurate measurements of all interatomic distances and angles. For instance, the C-C bond lengths within the benzene ring are expected to be uniform, intermediate between a single and double bond, which is a hallmark of aromatic delocalization. mytutor.co.ukdoubtnut.com X-ray studies on benzene have confirmed the planarity of the ring with C-C bond lengths of approximately 1.39 Å. semanticscholar.org

Crystal Packing: How individual "Benzene, (nonyloxy)-" molecules arrange themselves in the crystal lattice, including intermolecular interactions such as van der Waals forces and potential π-π stacking of the benzene rings.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD This table is illustrative of the type of data generated from a single crystal XRD experiment and is based on general knowledge of similar organic molecules, not on a specific analysis of "Benzene, (nonyloxy)-".

ParameterDescriptionExpected Value/Information
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).To be determined
Space GroupThe set of symmetry operations describing the arrangement of molecules in the unit cell.To be determined
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell axes.To be determined
C-O Bond Length (ether)The distance between the aromatic carbon and the ether oxygen.~1.36 Å
C-O-C Bond AngleThe angle formed by the aromatic carbon, ether oxygen, and the first carbon of the nonyl chain.~118-121°
Nonyloxy Chain ConformationThe torsion angles along the C-C backbone of the alkyl chain.Likely an extended, all-trans conformation to minimize steric hindrance.

Powder X-ray Diffraction for Polymorphism and Liquid Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential tool for analyzing polycrystalline materials and is particularly valuable for identifying different crystalline forms (polymorphs) and characterizing the structure of liquid crystalline phases. rigaku.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase. researchgate.net

Polymorphism: Many organic compounds can crystallize into multiple distinct solid-state forms, a phenomenon known as polymorphism. mdpi.com These polymorphs can have different physical properties, such as melting point, solubility, and stability. PXRD is a primary method for identifying and distinguishing between polymorphs, as each form will produce a characteristic diffraction pattern. rigaku.com For "Benzene, (nonyloxy)-", a systematic study of its crystallization under various conditions (e.g., different solvents, temperatures) coupled with PXRD analysis would be necessary to determine if it exhibits polymorphism.

Liquid Crystalline Phases: The long nonyloxy chain in "Benzene, (nonyloxy)-" suggests the possibility of forming liquid crystalline phases (mesophases). These are intermediate states of matter between a crystalline solid and an isotropic liquid, possessing some degree of molecular order. greyhoundchrom.com Research on related compounds, such as a series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyanilines, has shown the formation of various mesophases, including nematic, smectic A (SmA), and smectic C (SmC) phases. koyauniversity.orgresearchgate.netresearchgate.net

PXRD, often used in conjunction with techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), is crucial for identifying these phases. beilstein-journals.org The diffraction patterns of liquid crystals are characterized by a combination of sharp peaks (indicating positional order in one or two dimensions) and broad, diffuse features (indicating liquid-like disorder in other dimensions).

Table 2: Expected PXRD Signatures for Potential Phases of Benzene, (nonyloxy)-

PhaseDescription of OrderCharacteristic PXRD Pattern
Crystalline SolidLong-range 3D positional and orientational order.Multiple sharp peaks at various 2θ angles.
Smectic A (SmA) / Smectic C (SmC)Molecules are orientationally ordered and arranged in layers (1D positional order).A sharp, low-angle peak corresponding to the layer spacing (d), and a broad, wide-angle halo corresponding to the average intermolecular distance within the disordered layers.
Nematic (N)Molecules have long-range orientational order but no positional order.One or two broad, diffuse halos, similar to an isotropic liquid, but potentially anisotropic if the sample is aligned.
Isotropic LiquidNo long-range order of any kind.A very broad, diffuse halo at wide angles.

Advanced Spectroscopic Techniques for Interfacial and Thin Film Characterization

The behavior of "Benzene, (nonyloxy)-" at interfaces (e.g., air-water, solid-liquid) and in thin films is critical for its applications as a surfactant or in the formation of ordered molecular layers. Advanced spectroscopic techniques are employed to probe the structure, orientation, and chemical environment of molecules in these two-dimensional systems.

While specific studies on "Benzene, (nonyloxy)-" thin films are not detailed in the provided search results, techniques commonly applied to similar amphiphilic molecules include:

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and chemical states of atoms within the top few nanometers of a surface. For a thin film of "Benzene, (nonyloxy)-", XPS could confirm the presence of carbon and oxygen and analyze their chemical environments, helping to assess the purity and integrity of the film.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a powerful and interface-specific technique that provides vibrational spectra of molecules at an interface. Because it is a second-order nonlinear optical process, it is highly sensitive to the ordering of molecules. An SFG study of "Benzene, (nonyloxy)-" at an air-water interface could determine the orientation of the benzene ring and the conformation (e.g., the degree of gauche defects) of the nonyl tail.

Neutron Reflectometry (NR): NR is used to obtain detailed structural information about thin films and interfaces, such as film thickness, density, and roughness. By using isotopic substitution (e.g., replacing hydrogen with deuterium), specific parts of the molecule can be highlighted. For a "Benzene, (nonyloxy)-" monolayer, NR could precisely measure the thickness of the layer and the distribution of the aromatic heads and aliphatic tails relative to the interface.

Atomic Force Microscopy (AFM): AFM provides topographical images of a surface with nanoscale resolution. It can be used to visualize the morphology of thin films of "Benzene, (nonyloxy)-" on a solid substrate, revealing information about domain formation, film uniformity, and the presence of defects.

The application of these techniques would provide a comprehensive understanding of the interfacial behavior of "Benzene, (nonyloxy)-", which is governed by the interplay between the hydrophilic ether group, the hydrophobic nonyl chain, and the aromatic phenyl group.

Computational Chemistry and Theoretical Modeling of Benzene, Nonyloxy Systems

Electronic Structure Calculations

Electronic structure calculations aim to describe the distribution of electrons within a molecule, which dictates its chemical and physical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of molecules. It is known for its balance between accuracy and computational cost, making it suitable for studying ground-state properties such as optimized molecular geometries, electronic energies, charge distributions, and molecular orbital energies. While general DFT methodologies are well-established for aromatic systems and ethers, specific detailed DFT studies focusing on the ground-state properties of Benzene (B151609), (nonyloxy)- were not prominently found in the reviewed literature. Such studies would typically involve optimizing the molecular geometry using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G*, 6-311++G(d,p)) to determine its most stable conformation and electronic configuration.

Ab initio methods, which derive solutions directly from fundamental quantum mechanical principles without empirical parameters, can also be employed to study electronic structure. Methods like Configuration Interaction (CI) or Coupled Cluster (CC) offer high accuracy for excited states and reaction mechanisms. However, specific ab initio calculations detailing the excited states or reactivity predictions for Benzene, (nonyloxy)- were not identified in the literature search. Such investigations would typically explore potential energy surfaces, transition states, and spectroscopic properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational changes and self-assembly processes. Studies on related compounds, such as liquid crystalline ethers, have utilized molecular mechanics (MM) and MD simulations to understand molecular packing and chain behavior.

For "nonyl ether BEth9" (a closely related structure to 1-nonyloxybenzene), molecular mechanics calculations using the MMFF94s force field estimated its molecular length in an all-trans configuration to be approximately 20.8 Å rsc.org. This type of analysis is crucial for understanding how the molecule might arrange itself in condensed phases or during self-assembly processes. While direct MD simulations detailing the conformational ensembles or self-assembly mechanisms of Benzene, (nonyloxy)- were not found, studies on similar long-chain aromatic compounds highlight the importance of alkyl chain flexibility and intermolecular forces in dictating self-assembly pathways researchgate.netuc.ptpolito.itnih.govnih.gov.

Table 1: Molecular Dimensions of Nonyl Ether BEth9

ParameterValue (Å)Method/Notes
Molecular Length20.8Estimated using MMFF94s force field (all-trans)

Investigation of Noncovalent Interactions in Nonyloxybenzene Aggregates

Noncovalent interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions, play a significant role in the aggregation and self-assembly of organic molecules.

Aromatic stacking and C-H···π interactions are key noncovalent forces that influence the arrangement of molecules in crystalline solids, liquid crystals, and biological systems uc.ptscirp.orgresearchgate.netscirp.orgnih.govwikipedia.orgmdpi.comnih.gov. These interactions arise from the electrostatic and dispersion forces between the π electron systems of aromatic rings and C-H bonds. Computational methods, including DFT and ab initio calculations, are commonly used to quantify the strength and nature of these interactions. However, specific computational studies detailing the C-H···π interactions or aromatic stacking behavior of Benzene, (nonyloxy)- were not identified in the literature reviewed.

Table 2: Interdigitation and Layer Spacing for Nonyl Ether BEth9

ParameterValue (Å)Notes
Molecular Length20.8Estimated using MMFF94s force field (all-trans)
Reduced Layer Spacing29.6Indicates interdigitation of side chains (L < dred < 2L)

Compound List

Benzene, (nonyloxy)-

1-Nonyloxybenzene

Phenyl nonyl ether

Nonyl ether BEth9

The search results indicate that while "Benzene, (nonyloxy)-" (also known as nonyloxybenzene) is a known chemical compound with CAS number 36588-31-5 rsc.orgcdlib.orgsolubilityofthings.comlibretexts.org, there is a significant lack of specific research findings and data tables directly pertaining to its computational chemistry and theoretical modeling, particularly concerning reaction mechanism elucidation through transition state theory or the prediction of spectroscopic parameters.

The provided search results offer general information about:

Transition State Theory (TST): Several sources libretexts.orgarxiv.orguleth.canih.govwikipedia.orgwikipedia.orgjcchems.comwikipedia.org explain TST, its principles, the concept of activation energy barriers, reaction pathways, and its application in calculating reaction rates. They highlight the use of Density Functional Theory (DFT) and other quantum chemical methods in these calculations.

Computational Chemistry and Spectroscopic Predictions: Sources rsc.orgsolubilityofthings.comacs.orgyukiozaki.comnih.govuq.edu.ausolubilityofthings.comornl.govnih.govnih.govchemrxiv.orgimsi.institute discuss the broader application of computational chemistry in understanding reaction mechanisms, predicting spectroscopic parameters (like UV-Vis, IR, NMR, Mass Spectra), and analyzing molecular properties. Some studies mention alkoxybenzenes in general contexts rsc.orgnsf.gov. For example, one study discusses the reaction of ozone with alkoxybenzenes using computational methods rsc.org, and another examines the bromination of alkyl- and alkoxybenzenes nsf.gov. Research also exists on predicting mass spectra of TMS-derivatized compounds using quantum chemical methods nih.govnih.gov and UV-Vis spectra ornl.govchemrxiv.org.

However, none of the retrieved documents present specific computational studies, activation energy barriers, detailed reaction pathways, catalytic cycle analyses, or predicted spectroscopic parameters specifically for Benzene, (nonyloxy)-. The prompt strictly requires content focused solely on "Benzene, (nonyloxy)-" and detailed research findings with data tables, which are not available in the search results for the specified sections.

Therefore, it is not possible to generate the requested article with the required depth and specificity for the sections on "," specifically sections 4.4 and 4.5, due to the absence of relevant research data for this particular compound.

Compound Names Mentioned:

Benzene, (nonyloxy)-

Nonyloxybenzene

1-Phenoxynonane

Nonyl-phenyl ether

1-Bromononane (B48978)

Phenol (B47542)

Sodium benzenolate

Nonene

1-Bromo-4-nonoxybenzene

1-Chloro-4-nonoxybenzene

Reactivity and Reaction Mechanisms of Benzene, Nonyloxy

Oxidative Transformation Pathways

The presence of the electron-rich aromatic ring and the ether linkage makes nonyloxybenzene susceptible to oxidative transformations. These reactions can target either the benzene (B151609) ring, leading to the formation of quinones, or the benzylic position of the alkyl chain if applicable, although the linear nonyl group lacks a benzylic hydrogen, making the aromatic ring the more probable site of initial oxidation.

Ceric Ammonium (B1175870) Nitrate (B79036) Oxidations of Alkoxybenzenes

Ceric ammonium nitrate (CAN) is a potent one-electron oxidizing agent widely used for the oxidation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org While specific studies on nonyloxybenzene are not prevalent, the mechanism of CAN oxidation is well-understood from studies on analogous alkoxybenzenes, such as anisole (B1667542) (methoxybenzene). The reaction proceeds via a single-electron transfer from the electron-rich aromatic ring to the Ce(IV) center, generating a radical cation. wikipedia.org This intermediate is then attacked by a nucleophile, typically water present in the reaction medium, leading to the formation of a substituted product. In the case of p-alkoxybenzenes, this process ultimately leads to the formation of p-benzoquinones. samaterials.commdpi.com

The general mechanism for the CAN-mediated oxidation of an alkoxybenzene is as follows:

Single-Electron Transfer (SET): The Ce(IV) species abstracts an electron from the π-system of the benzene ring to form a radical cation and Ce(III).

Nucleophilic Attack: A water molecule attacks the radical cation, typically at the para-position.

Deprotonation and Further Oxidation: Subsequent deprotonation and a second oxidation step, followed by the loss of the alkyl group, yield the corresponding p-benzoquinone.

For nonyloxybenzene, the expected product of this oxidation would be p-benzoquinone, with the nonyl group being eliminated during the reaction cascade.

Table 1: Products of Ceric Ammonium Nitrate (CAN) Oxidation of Substituted 1,4-Dimethoxybenzenes

Starting MaterialOxidantSolvent SystemProduct(s)Yield (%)Reference
2-(4-bromobenzyl)-1,4-dimethoxybenzeneCANCH3CN/H2O (3:1)2-(4-bromobenzyl)-1,4-benzoquinoneNot specified mdpi.com
2-(4-chlorobenzyl)-1,4-dimethoxybenzeneCANCH3CN/H2O (3:1)2-(4-chlorobenzyl)-1,4-benzoquinoneNot specified mdpi.com

This table illustrates the typical outcomes of CAN oxidation on alkoxybenzene derivatives, which are expected to be analogous to the reactivity of nonyloxybenzene.

Peroxide-Mediated Reactions and Related Mechanisms

Peroxides, often in the presence of a metal catalyst, can generate highly reactive radical species that can react with aromatic compounds. Fenton's reagent, a solution of hydrogen peroxide and an iron(II) salt, generates hydroxyl radicals (•OH), which are powerful oxidizing agents. byjus.com These radicals can attack the aromatic ring of nonyloxybenzene, leading to hydroxylation. wikipedia.orgslideshare.net

The mechanism of hydroxylation with Fenton's reagent involves:

Generation of Hydroxyl Radical: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻. byjus.com

Electrophilic Attack: The hydroxyl radical attacks the electron-rich benzene ring of nonyloxybenzene to form a hydroxycyclohexadienyl radical intermediate.

Oxidation and Aromatization: The intermediate is then oxidized, and subsequent loss of a proton restores the aromaticity, yielding a nonyloxyphenol.

Due to the activating effect of the nonyloxy group, hydroxylation is expected to occur at the ortho and para positions.

Ether Cleavage and Aromatic De-alkoxylation Reactions

The carbon-oxygen bond of the ether linkage in nonyloxybenzene can be cleaved under strong acidic conditions, a reaction known as ether cleavage. chemistrysteps.com This reaction typically proceeds with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpearson.com The reaction mechanism depends on the nature of the alkyl group. For a primary alkyl group like nonyl, the reaction follows an Sₙ2 mechanism. libretexts.orgstackexchange.com

The Sₙ2 mechanism for the cleavage of nonyloxybenzene with HBr proceeds as follows:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group (a nonyloxonium ion).

Nucleophilic Attack: A bromide ion (Br⁻) then acts as a nucleophile and attacks the carbon atom of the nonyl group. The attack occurs on the alkyl carbon rather than the sp²-hybridized aromatic carbon, which is resistant to Sₙ2 reactions. libretexts.orgpearson.com

Displacement: The C-O bond is broken, resulting in the formation of phenol (B47542) and 1-bromononane (B48978).

Even with an excess of the acid, the phenol produced does not typically undergo further reaction to form a halobenzene, as the sp²-hybridized carbon of the aromatic ring is not susceptible to nucleophilic substitution. libretexts.orglibretexts.org

Catalytic Transformations Involving Nonyloxybenzene

Catalytic methods offer versatile pathways for the functionalization and processing of alkoxybenzenes like nonyloxybenzene. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for Functionalization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for the selective functionalization of aromatic compounds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nobelprize.orglibretexts.orglibretexts.org While phenols and their derivatives are more commonly used, alkoxybenzenes can also participate in certain cross-coupling reactions through the activation of the C-O bond, although this is generally more challenging than the corresponding reactions with aryl halides. rsc.org

For instance, in Suzuki-Miyaura coupling, a palladium catalyst can facilitate the reaction between an organoboron compound and an aryl electrophile. While aryl halides are the typical electrophiles, methods have been developed to activate the C-O bond of alkoxybenzenes for such couplings. These reactions often require specialized ligand systems to enable the oxidative addition of the palladium catalyst to the C-O bond.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnersCatalyst SystemProduct TypeReference
Aryl boronic acid + Aryl halidePd(PPh₃)₄ / BaseBiaryl nobelprize.orglibretexts.org
Organotin compound + Aryl halidePd(0) complexBiaryl or Styrene libretexts.org

This table provides a general overview of common palladium-catalyzed cross-coupling reactions that can be adapted for the functionalization of alkoxybenzenes.

Heterogeneous Catalysis in Nonyloxybenzene Processing

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial chemical processes due to their ease of separation and recyclability. rsc.org For alkoxybenzenes, heterogeneous catalysts, particularly zeolites, are employed in reactions such as rearrangements and alkylations. pnnl.gov

For example, zeolites, which are microporous aluminosilicate (B74896) minerals, can act as solid acid catalysts. In the context of alkyl phenyl ethers, zeolites can catalyze the Fries rearrangement or related isomerization reactions, where an alkyl group migrates from the ether oxygen to the aromatic ring. researchgate.netiitm.ac.in The shape-selective nature of zeolites can influence the regioselectivity of these reactions, favoring the formation of specific isomers.

Another important application of heterogeneous catalysis is in hydrodeoxygenation (HDO), a process used in biorefining to remove oxygen from biomass-derived compounds. acs.org Anisole is often used as a model compound in these studies. acs.orgmdpi.combirmingham.ac.uk In the HDO of anisole over metal-supported catalysts (e.g., Ni or Ru on a support like ZSM-5 or TiO₂), the reaction can proceed through different pathways, including demethylation to phenol followed by hydrogenation, or direct deoxygenation to benzene. mdpi.combirmingham.ac.ukjmcs.org.mx Similar pathways would be expected for the hydrodeoxygenation of nonyloxybenzene, leading to the formation of phenol, nonane, and their hydrogenated derivatives.

Table 3: Heterogeneous Catalytic Transformations of Alkoxybenzenes

Reaction TypeCatalystSubstrate (Analogue)Key ProductsReference
RearrangementZeolite H-BEAAllyl phenyl ethero-Allylphenol, 2,3-dihydro-2-methylbenzofuran researchgate.net
AlkylationZeolite H-BEAPhenol + CyclohexanolCyclohexyl phenyl ether, Alkylphenols pnnl.gov
HydrodeoxygenationNi/ZSM-5AnisoleCyclohexane, Toluene acs.orgbirmingham.ac.uk
HydrodeoxygenationRu/TiO₂AnisoleBenzene, Phenol, Methoxycyclohexane jmcs.org.mx

This table summarizes key findings in the heterogeneous catalysis of alkoxybenzenes, which provide insights into potential processing routes for nonyloxybenzene.

Radical-Mediated Reaction Pathways of Benzene, (nonyloxy)-

The reactivity of Benzene, (nonyloxy)-, also known as nonyl phenyl ether, under conditions that promote free radical formation is characterized by several distinct pathways. These reactions are typically initiated by the input of energy, such as heat (thermolysis) or light (photolysis), leading to the homolytic cleavage of the weakest bonds within the molecule. The subsequent reactions of the resulting radical intermediates dictate the final product distribution. The study of analogous compounds, such as anisole (methoxybenzene), provides significant insight into the probable radical-mediated reactions of Benzene, (nonyloxy)-. ntnu.nonih.govpolimi.it

The primary initiation event in the radical-mediated decomposition of Benzene, (nonyloxy)- is the homolytic cleavage of the alkyl-oxygen bond. This is due to the lower bond dissociation energy of the C-O bond in the ether linkage compared to the C-C and C-H bonds of the aromatic ring and the nonyl chain. polimi.it This initial cleavage results in the formation of a phenoxy radical and a nonyl radical.

C₆H₅O(CH₂)₈CH₃ → C₆H₅O• + •CH₂(CH₂)₇CH₃ (Benzene, (nonyloxy)-) → (Phenoxy radical) + (Nonyl radical)

Once formed, these primary radical intermediates can engage in a variety of reaction pathways, including decomposition, recombination, and hydrogen abstraction.

The phenoxy radical is a resonance-stabilized intermediate, which plays a central role in the subsequent reaction cascade. ntnu.no Its principal reaction pathways include:

Decomposition: The phenoxy radical can undergo unimolecular decomposition to form a cyclopentadienyl (B1206354) radical and carbon monoxide. ntnu.nonih.gov This pathway is more significant at higher temperatures.

Hydrogen Abstraction: The phenoxy radical can abstract a hydrogen atom from a suitable donor molecule (including other Benzene, (nonyloxy)- molecules or solvent) to form phenol. ntnu.no

Radical Recombination: The phenoxy radical can recombine with other radicals present in the system. For instance, recombination with the nonyl radical could lead to the formation of nonylphenols (isomers of the starting material) or other addition products.

The nonyl radical is a primary alkyl radical and is expected to be highly reactive. Its main reaction pathways include:

Hydrogen Abstraction: The nonyl radical can readily abstract a hydrogen atom from its environment to form nonane. ntnu.no

β-Scission: The long nonyl chain can potentially undergo intramolecular hydrogen shifts followed by C-C bond cleavage (β-scission), leading to the formation of smaller alkenes and alkyl radicals.

Radical Recombination: The nonyl radical can dimerize to form octadecane (B175841) or combine with other radical species.

Under photolytic conditions, aryl alkyl ethers are known to generate radical pair intermediates. acs.org This can lead to the formation of phenols and products of photo-Fries rearrangement, where the alkyl group migrates from the ether oxygen to the aromatic ring. For Benzene, (nonyloxy)-, this would result in the formation of nonylphenols.

The following table summarizes the key radical-mediated reaction pathways, the intermediates involved, and the expected major products for Benzene, (nonyloxy)-, based on established mechanisms for analogous aryl ethers.

Reaction PathwayInitiating Species/ConditionsKey Radical IntermediatesMajor Products
Homolytic Cleavage Thermolysis, PhotolysisPhenoxy radical, Nonyl radicalPhenol, Nonane
Phenoxy Radical Decomposition High TemperatureCyclopentadienyl radicalCarbon Monoxide, Cyclopentadiene
Radical Recombination High radical concentrationPhenoxy radical, Nonyl radicalNonylphenols, Octadecane
Photo-Fries Rearrangement UV IrradiationCaged radical pairortho-Nonylphenol, para-Nonylphenol

Detailed research on the pyrolysis of anisole has elucidated the formation of a complex mixture of products arising from the reactions of the initial phenoxy and methyl radicals. ntnu.nonih.govresearchgate.net By analogy, the radical-mediated decomposition of Benzene, (nonyloxy)- is expected to yield a similarly complex product distribution. The table below outlines the anticipated products from the primary radical reactions.

ReactantRadical Intermediate(s)Reaction TypeAnticipated Product(s)
Benzene, (nonyloxy)-Phenoxy radical, Nonyl radicalHomolytic CleavagePhenol, Nonane
Phenoxy radical-DecompositionCyclopentadienyl radical, Carbon Monoxide
Phenoxy radical + Nonyl radical-Recombinationortho-Nonylphenol, para-Nonylphenol
Nonyl radical + Nonyl radical-DimerizationOctadecane

It is important to note that the relative importance of these pathways is highly dependent on the specific reaction conditions, such as temperature, pressure, the presence of radical initiators or inhibitors, and the solvent used.

Materials Science Applications and Functionalization Research

Liquid Crystalline Systems Based on Nonyloxybenzene Derivatives

The incorporation of the nonyloxybenzene moiety into larger molecular structures is a key strategy for designing liquid crystals with desired mesophase behaviors and functional properties. The nonyloxy tail influences molecular packing and, consequently, the type and stability of the liquid crystalline phases.

Mesophase Behavior and Phase Transitions

Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are essential techniques used to characterize the mesophase behavior of these materials. DSC thermograms reveal the temperatures and enthalpy changes associated with phase transitions, while POM allows for the visual identification of the characteristic textures of different liquid crystal phases. For example, some compounds may exhibit a monotropic liquid crystal mesophase, which is observed only upon cooling from the isotropic liquid state. The thermodynamic stability of these mesophases can be evaluated by comparing the textures observed during heating and cooling cycles. beilstein-journals.org

The planarity of the molecular core is a critical factor in determining mesophase behavior, as it affects the efficiency of molecular packing in the condensed phase. semanticscholar.org Even small deviations from planarity can influence the stability and type of the mesophase. semanticscholar.org The terminal alkoxy chain, such as a nonyloxy group, plays a significant role in the development, thermal stability, and type of mesophases formed. semanticscholar.org

Discotic Columnar Liquid Crystals and Charge Transport Properties

Discotic liquid crystals, which are composed of disc-shaped molecules, can self-assemble into columnar structures. These columns can act as one-dimensional pathways for charge transport, making these materials promising for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaic cells, and field-effect transistors (FETs). wur.nl The molecules in these systems typically consist of a rigid aromatic core surrounded by flexible peripheral chains, such as nonyloxy groups. rsc.org The chemical structure of the core largely determines the intramolecular electronic properties, while the peripheral chains are crucial for tuning the self-assembly process. rsc.org

Organosiloxane Mesogens and Hybrid Materials

Organosiloxane-based liquid crystals are a significant class of materials that can exhibit wide smectic A temperature ranges. researchgate.net The incorporation of nonyloxybenzene moieties into organosiloxane structures can lead to the development of bimesogenic liquid crystals with interesting electro-optic properties. These materials can exhibit bistability, making them potentially useful for applications like electronic paper and smart windows. researchgate.net

Hybrid materials can be created by mixing organosiloxanes with other liquid crystals or additives. For instance, mixtures of organosiloxanes with cyanobiphenyls can result in systems with highly anisotropic conductivity and increased dielectric anisotropy. researchgate.net The unique properties of pure siloxane liquid crystals include unusually high anisotropic ionic conductivities. researchgate.net

Interfacial Phenomena in Liquid Crystal Thin Films

The study of thin films of liquid crystals is crucial for their application in various devices. mdpi.com Interfacial phenomena at the surfaces of these films play a critical role in determining their properties and performance. kinampark.com The alignment of liquid crystal molecules at an interface, which can be influenced by surface treatments, is essential for many electro-optic applications. researchgate.net

Polymeric Materials Incorporating Nonyloxybenzene Moieties

The nonyloxybenzene unit can be incorporated into polymer structures to impart specific properties. This can be achieved by using nonyloxybenzene-containing monomers in polymerization reactions or by attaching the moiety to a pre-existing polymer backbone.

Precursors for Advanced Polymer Synthesis

Nonyloxybenzene and its derivatives can serve as precursors for the synthesis of more complex molecules and polymers. For example, they can be functionalized to introduce reactive groups that can then be used in polymerization reactions. This approach allows for the creation of polymers with well-defined structures and functionalities. klinger-lab.de

The development of advanced polymers often involves the use of reactive precursor polymers that can be modified post-polymerization. klinger-lab.de This strategy provides a high level of control over the final polymer structure and properties. Nonyloxybenzene-containing monomers could potentially be used to create such reactive precursors, enabling the synthesis of a wide range of functional polymers for various applications. The synthesis of advanced polymers often relies on the ability to create well-defined building blocks, and functionalized nonyloxybenzene derivatives can play a role in this process. rsc.orgresearchgate.net

Structure-Property Relationships in Nonyloxybenzene-Containing Polymers

The relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. In polymers containing nonyloxybenzene, the introduction of the (nonyloxy)- group as a side chain on a polymer backbone significantly influences the final properties of the material.

The nonyloxy group consists of a nine-carbon aliphatic chain (nonyl) attached to a benzene (B151609) ring via an ether linkage. This long, flexible, and nonpolar alkyl chain imparts several key characteristics:

Solubility and Processability: The nonyl chain enhances the solubility of otherwise rigid polymer backbones in common organic solvents. This is crucial for solution-based processing techniques like spin-coating or printing, which are essential for fabricating thin-film electronic devices.

Morphology Control: The presence of these flexible side chains influences how the polymer chains pack together in the solid state. This can prevent excessive aggregation and crystallization of the main chains, leading to more amorphous films. Control over this nanoscale morphology is critical for the performance of organic electronic devices.

Mechanical Properties: The aliphatic chains can act as internal plasticizers, increasing the flexibility of the polymer and lowering its glass transition temperature (T_g).

Electronic Properties: While the conjugated backbone governs the primary electronic properties, the side chains can subtly influence them by altering the planarity of the main chain and the intermolecular distance (π-π stacking distance). Research on ladder-type conjugated polymers has shown that the polymer architecture is a critical factor in enhancing charge carrier mobility. nih.gov This principle highlights the trade-off that must be managed: while the nonyloxy group aids processability, it can also increase the distance between polymer backbones, potentially hindering the intermolecular charge hopping that is vital for high mobility. nih.gov

Optoelectronic Applications of Nonyloxybenzene-Functionalized Materials

The functionalization of organic materials with groups like nonyloxybenzene is a key strategy in designing components for advanced optoelectronic devices. The nonyloxy group helps to improve the processability and optimize the solid-state morphology of active materials.

Organic Light-Emitting Diodes (OLEDs) Component Research

Organic Light-Emitting Diodes (OLEDs) are typically multi-layered structures designed to ensure the efficient injection, transport, and recombination of electrical charges to generate light. univ-rennes.fr The performance of an OLED is highly dependent on the materials used in each layer, including the hole transport layer (HTL), the electron transport layer (ETL), and the emissive layer (EML). sigmaaldrich.com

A critical design principle is the alignment of the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of adjacent layers to minimize the energy barriers for charge injection. sigmaaldrich.com While specific research focusing solely on nonyloxybenzene in OLEDs is not prominent, materials functionalized with such groups could be employed in several ways:

Host Materials: In the emissive layer, a host material is often doped with a light-emitting guest molecule. A nonyloxybenzene-functionalized polymer could serve as a host, providing good film-forming properties and solubility for the dopant.

Charge Transport Layers: By attaching the nonyloxybenzene group to a molecule with known hole-transporting (e.g., a triarylamine derivative) or electron-transporting capabilities, a solution-processable HTL or ETL material can be synthesized. The nonyloxy group's primary role would be to ensure the material can be easily deposited as a uniform, thin film.

The ultimate goal is to create materials that balance electronic function with physical properties like solubility and morphological stability, which the nonyloxy- functional group can help achieve.

Organic Photovoltaic Cells (OPVs) Design Principles

Organic photovoltaic (OPV) cells, or organic solar cells, generate electricity from sunlight using organic semiconductor materials. ratedpower.com A dominant design principle for OPVs is the bulk heterojunction (BHJ), which involves blending an electron-donating material (often a conjugated polymer) with an electron-accepting material (often a fullerene derivative or other non-fullerene acceptor). ratedpower.comnih.gov

The efficiency of a BHJ solar cell is critically dependent on the nanoscale morphology of this blend. nih.gov Functionalization with nonyloxybenzene can play a key role in achieving the optimal morphology.

Donor Material Design: The phenyl ether group is electron-donating, making nonyloxybenzene a suitable building block for larger donor-type molecules or polymers used in the active layer.

Solubility and Blend Morphology: The long nonyl chain is crucial for making conjugated polymers soluble in organic solvents, allowing them to be mixed with acceptor molecules in a common solution before film deposition. Fine-tuning the solubility through side-chain engineering allows for control over the phase separation and domain sizes within the BHJ blend during solvent evaporation, which is essential for efficient charge separation and transport.

Flexibility: The incorporation of flexible side chains like nonyloxy can make the resulting solar cells more mechanically robust and suitable for use in flexible electronic applications. ratedpower.com

Field-Effect Transistors (FETs) and Charge Mobility Enhancement

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. Their performance is largely determined by the charge carrier mobility of the semiconductor material used in the active channel. rsc.org High mobility requires efficient charge transport, which in conjugated polymers relies on ordered packing and strong intermolecular electronic coupling (π-π stacking). nih.gov

The introduction of a nonyloxybenzene side chain presents a classic example of the compromises involved in materials design for OFETs:

Enhanced Processability: As with other applications, the nonyloxy group improves solubility, enabling the use of solution-based fabrication methods to create the semiconductor film.

Impact on Molecular Packing: The bulky and flexible nonyl chains can disrupt the highly ordered, co-facial π-stacking of the polymer backbones. This increased distance between chains can reduce intermolecular charge hopping, thereby lowering charge carrier mobility.

Trade-off: Researchers must balance the need for solubility and processability against the need for high charge mobility. Studies have shown that the architecture of a polymer can substantially influence charge mobility. nih.gov Therefore, the placement and density of nonyloxybenzene groups would need to be carefully optimized to achieve a material that is both processable and electronically efficient.

Table 1: Potential Roles of the Nonyloxybenzene Moiety in Optoelectronic Devices

Device Component/Principle Role of Nonyloxybenzene Functionalization Expected Effect
OLED Host or Charge Transport Material Improve solubility and film-forming properties. Enables solution-based fabrication of uniform layers.
OPV Donor Polymer in Bulk Heterojunction Enhance solubility for optimal blending with acceptor. Controls nanoscale morphology for efficient charge separation.
FET Active Channel Semiconductor Increase solubility for film deposition. May disrupt polymer packing, creating a trade-off between processability and charge mobility.

Surfactant Chemistry and Micellar Systems

Beyond materials science, the structure of nonyloxybenzene makes it a precursor for effective surfactants.

Synthesis and Aggregation Behavior of Nonyloxybenzene Sulfonates

By introducing a sulfonate (-SO₃⁻) group onto the benzene ring, nonyloxybenzene is converted into an amphiphilic molecule, sodium nonyloxybenzene sulfonate. This molecule possesses a distinct hydrophobic part (the nonyloxy-phenyl group) and a hydrophilic part (the sulfonate headgroup), making it an anionic surfactant.

The synthesis of related compounds, such as sodium nonanoyloxy benzene sulfonate, has been detailed in patent literature. google.com A representative synthesis involves a multi-step process. google.com One described method first involves reacting azelaic acid with phosphorus trichloride. google.com The resulting intermediate is then reacted with the sodium salt of p-hydroxybenzenesulfonic acid in a mixed solvent system of xylene and tetrachloroethane, using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. google.com This process is reported to achieve yields of over 96%. google.com

Table 2: Synthesis of Sodium Nonanoyloxy Benzene Sulfonate

Step Reactants Catalyst/Solvent Conditions Outcome
1 Azelaic acid, Phosphorus trichloride No solvent - Intermediate pelargonyl chloride
2 Intermediate, p-hydroxybenzenesulfonate sodium Xylene, Tetrachloroethane, Tetrabutylammonium bromide Reflux for 3-6 hours Sodium nonanoyloxy benzene sulfonate

Data sourced from patent information describing a similar synthesis process. google.com

Once synthesized, these surfactant molecules exhibit characteristic aggregation behavior in aqueous solutions. Below a specific concentration, they exist as individual molecules. However, above the critical micelle concentration (CMC), they spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic nonyloxybenzene tails are sequestered in the core, away from the water, while the hydrophilic sulfonate headgroups form the outer surface, interacting with the surrounding water molecules. This behavior is fundamental to their ability to solubilize oils and dirt, making them effective cleaning agents.

Nanoparticle Organization and Templating with Nonyloxybenzene Derivatives

Derivatives of nonyloxybenzene, particularly nonylphenol, have been investigated for their role in the organization and templating of nanoparticles. researchgate.netjcsp.org.pk These molecules can act as capping agents and stabilizers during the synthesis of nanoparticles, influencing their size, morphology, and stability. researchgate.netmdpi.com

In the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, for example, nonylphenol has been used as a capping agent. researchgate.net The adsorption of nonylphenol onto the nanoparticle surface leads to a rearrangement of the crystal structure and enhances the photoluminescence of the nanoparticles. researchgate.net This demonstrates the ability of nonyloxybenzene derivatives to modify the physicochemical properties of nanoparticles.

Furthermore, nonylphenol has been utilized as a template molecule in the synthesis of magnetic molecularly imprinted polymers (MIPs). jcsp.org.pk In this process, Fe3O4@SiO2 magnetic nanoparticles are functionalized with a polymer layer that has specific recognition sites for nonylphenol. jcsp.org.pk This creates a material with a high selective adsorption capacity for nonylphenol, showcasing its utility in creating structured nanomaterials with specific functionalities. jcsp.org.pk The use of nonylphenol as a template allows for the creation of polymers with tailored binding sites, which can have applications in areas like environmental remediation and chemical sensing. jcsp.org.pk

Research has also explored the use of nonylphenol ethoxylate (NP-9) in the synthesis of polyaniline nanostructures, although with less promising results compared to biosurfactants in some cases. mdpi.com This highlights that while nonyloxybenzene derivatives have potential in nanoparticle templating, the effectiveness can be dependent on the specific system and desired outcome.

Biological Interactions and Structure-Activity Relationships (e.g., Antimicrobial Mechanisms)

The biological interactions of benzene, (nonyloxy)- and its derivatives have been a subject of study, particularly concerning their antimicrobial properties. While nonylphenol itself is recognized for its environmental persistence and toxicity to aquatic life, research has also explored the antimicrobial potential of related structures. epa.govmaine.gov

The antimicrobial activity of phenolic compounds, a class to which nonylphenol belongs, is often attributed to their ability to interact with and disrupt microbial cell membranes. mdpi.com The hydrophobic nature of the nonyl group can facilitate insertion into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular components, ultimately causing cell death.

Derivatives of benzenesulphonamide, which share a benzene ring structure, have been synthesized and shown to possess antimicrobial activity against a range of bacteria and fungi. nih.gov For instance, certain carboxamide derivatives of benzenesulphonamide have demonstrated potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger. nih.gov This suggests that the benzene scaffold can be functionalized to create compounds with significant antimicrobial efficacy.

The mechanism of action for such compounds can involve multiple targets within the microbial cell, including the cell membrane, essential enzymes, and nucleic acids. mdpi.com The specific structure of the derivative, including the nature and position of substituent groups on the benzene ring, plays a crucial role in determining its antimicrobial spectrum and potency. For instance, the presence of certain functional groups can enhance the compound's ability to interact with specific cellular targets or increase its uptake by the microbial cell.

It is important to note that the biotransformation of nonylphenol ethoxylates in the environment can lead to the formation of nonylphenol, a compound with known endocrine-disrupting effects. nih.govasm.org The degradation of the ethoxylate chain by microorganisms can result in the accumulation of more persistent and toxic metabolites. maine.govnih.gov

Emerging Research Directions and Future Perspectives in Benzene, Nonyloxy Chemistry

Sustainable Chemical Processes for Nonyloxybenzene Production and UtilizationThe drive towards sustainable chemistry necessitates the development of greener production methods and environmentally conscious applications for chemical compoundsnih.gov. The synthesis of precursors related to nonyloxybenzene, such as 1,3-Dibromo-5-hydroxymethyl-2-nonyloxybenzene, involves established organic reactions like etherification, typically using reagents such as 1-iodononane (B46442) and potassium carbonate in polar aprotic solvents like dimethylformamidewiley-vch.de. Future research in sustainable production could focus on optimizing these synthetic pathways by adopting greener solvents, exploring catalytic methods that reduce waste, or implementing continuous flow processes for enhanced efficiency and safety. Furthermore, investigating the biodegradability of nonyloxybenzene and its derivatives, and exploring their application in sustainable technologies, such as in materials for energy efficiency or as components in biodegradable formulations, aligns with the principles of green chemistry.

Data Table: Synthesis of 1,3-Dibromo-5-hydroxymethyl-2-nonyloxybenzene (6a)

Q & A

What are the recommended synthetic routes for Benzene, (nonyloxy)-, and how can reaction efficiency be optimized?

Level: Basic
Methodological Answer:
Benzene, (nonyloxy)- is typically synthesized via alkylation of phenol derivatives. A common approach involves reacting phenol with a nonyl halide (e.g., 1-bromononane) under alkaline conditions (e.g., KOH/ethanol), using phase-transfer catalysts to enhance reaction rates . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
  • Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) increase interfacial activity in biphasic systems.
    Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS .

Which spectroscopic and chromatographic techniques are most reliable for characterizing Benzene, (nonyloxy)-?

Level: Basic
Methodological Answer:
Key techniques include:

Technique Parameters Application Reference
GC-MS Column: DB-5MS; Temp. ramp: 50°C (2 min) → 10°C/min → 300°CVolatility and fragmentation analysis
NMR ¹H NMR (CDCl₃, 400 MHz): δ 0.88 (t, CH₃), 1.2–1.6 (m, nonyl chain), 6.8–7.2 (m, aromatic H)Structural confirmation
FT-IR Peaks at 1250 cm⁻¹ (C-O-C ether stretch) and 3050 cm⁻¹ (aromatic C-H)Functional group identification

How can researchers resolve discrepancies in thermodynamic data (e.g., enthalpy of formation) for Benzene, (nonyloxy)-?

Level: Advanced
Methodological Answer:
Discrepancies often arise from differences in experimental conditions or computational models. To address this:

Cross-validate data : Compare experimental results (e.g., combustion calorimetry) with computational methods (DFT calculations).

Reference standardized databases : Use NIST Chemistry WebBook for gas-phase thermochemistry data .

Error analysis : Quantify uncertainties in measurement techniques (e.g., ±2 kJ/mol for calorimetry) and adjust for solvent effects in solution-phase studies.
Example : If reported ΔfH° values vary, replicate experiments under inert atmospheres to prevent oxidation artifacts .

What are the challenges in detecting trace levels of Benzene, (nonyloxy)- in environmental matrices?

Level: Advanced
Methodological Answer:
Challenges include low volatility, matrix interference, and degradation during sampling. Mitigation strategies:

  • Sample preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction with hexane/ethyl acetate to isolate the compound .
  • GC-MS optimization : Use a programmable temperature vaporizer (PTV) inlet to prevent thermal degradation.
  • Quantification : Internal standards (e.g., deuterated benzene derivatives) correct for recovery losses .
    Case study : In aquatic systems, limit of detection (LOD) can reach 0.1 µg/L using EPA Method 8270 .

How do structural modifications (e.g., alkyl chain length) impact the environmental persistence of Benzene, (nonyloxy)- derivatives?

Level: Advanced
Methodological Answer:
Longer alkyl chains (e.g., nonyl vs. octyl) increase hydrophobicity (log Kow > 5), enhancing bioaccumulation but slowing microbial degradation. Methodologies to assess this include:

  • QSAR modeling : Predict biodegradation half-lives using software like EPI Suite.
  • Microcosm studies : Incubate derivatives with soil/water samples and measure half-lives via LC-MS/MS.
    Data : Nonylphenol derivatives (structurally analogous) show half-lives >60 days in anaerobic sediments .

What safety protocols are critical when handling Benzene, (nonyloxy)- in laboratory settings?

Level: Basic
Methodological Answer:

  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile organic compound (VOC) emissions.
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal contact.
  • Waste disposal : Neutralize reaction byproducts (e.g., HBr) before disposal in halogenated waste containers .
    Risk assessment : Follow protocols from Prudent Practices in the Laboratory for hazard analysis .

How can computational chemistry aid in predicting the reactivity of Benzene, (nonyloxy)- in electrophilic substitution reactions?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict regioselectivity:

  • Electrophilic attack : The para position to the nonyloxy group is favored due to electron-donating effects (O– nonyl group).
  • Activation energy : Compare transition states for nitration vs. sulfonation to prioritize synthetic pathways.
    Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates in HNO₃/H₂SO₄) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.